molecular formula C20H17BrFNO4S B302103 (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302103
M. Wt: 466.3 g/mol
InChI Key: GGKQNZVESSJPCO-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidine-2,4-dione family and has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as mentioned earlier. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the further development of this compound as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further research. Additionally, the anti-inflammatory and antioxidant properties of this compound make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to form the final product.

Scientific Research Applications

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.

properties

Product Name

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17BrFNO4S

Molecular Weight

466.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H17BrFNO4S/c1-3-27-17-10-15(21)13(8-16(17)26-2)9-18-19(24)23(20(25)28-18)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b18-9-

InChI Key

GGKQNZVESSJPCO-NVMNQCDNSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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